Lead chloride (PbCl2)

Catalog No.
S12995361
CAS No.
13931-84-5
M.F
Cl2Pb
M. Wt
278 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lead chloride (PbCl2)

CAS Number

13931-84-5

Product Name

Lead chloride (PbCl2)

IUPAC Name

lead(2+);dichloride

Molecular Formula

Cl2Pb

Molecular Weight

278 g/mol

InChI

InChI=1S/2ClH.Pb/h2*1H;/q;;+2/p-2

InChI Key

HWSZZLVAJGOAAY-UHFFFAOYSA-L

Canonical SMILES

[Cl-].[Cl-].[Pb+2]

Description

Cotunnite is a mineral with formula of Pb2+Cl2 or PbCl2. The IMA symbol is Cot.
See also: Lead chloride (preferred).

Lead chloride, with the chemical formula Lead(II) chloride (PbCl₂), is an inorganic compound characterized as a white, crystalline solid that is odorless and poorly soluble in water. It occurs naturally as the mineral cotunnite and is primarily used in various chemical applications due to its stability and unique properties. The compound has a molar mass of approximately 278.10 g/mol, a melting point of 501 °C, and a boiling point of 950 °C. Its crystal structure is orthorhombic, where each lead ion is coordinated by nine chloride ions, forming a tricapped triangular prism configuration .

, including:

  • Double Displacement Reactions:
    • When lead(II) nitrate reacts with sodium chloride:
      Pb NO3 2+2NaClPbCl2+2NaNO3\text{Pb NO}_3\text{ }_2+2\text{NaCl}\rightarrow \text{PbCl}_2+2\text{NaNO}_3
    • From lead(II) acetate and hydrochloric acid:
      Pb CH3COO 2+2HClPbCl2+2CH3COOH\text{Pb CH}_3\text{COO }_2+2\text{HCl}\rightarrow \text{PbCl}_2+2\text{CH}_3\text{COOH}
  • Direct Chlorination:
    • By reacting lead metal with chlorine gas:
      Pb+Cl2PbCl2\text{Pb}+\text{Cl}_2\rightarrow \text{PbCl}_2
  • Reduction Reactions:
    • Lead(II) chloride can also be formed by reducing copper(II) chloride in the presence of lead:
      Pb+CuCl2PbCl2+Cu\text{Pb}+\text{CuCl}_2\rightarrow \text{PbCl}_2+\text{Cu}
  • Reactions with Basic Lead Compounds:
    • For example, when lead(II) oxide reacts with hydrochloric acid:
      PbO+2HClPbCl2+H2O\text{PbO}+2\text{HCl}\rightarrow \text{PbCl}_2+\text{H}_2\text{O}

These reactions illustrate the versatility of lead chloride in forming various compounds through both substitution and redox processes.

Lead chloride is recognized for its toxicity, primarily due to the presence of lead ions, which can cause lead poisoning upon exposure. Symptoms of lead poisoning include abdominal pain, constipation, fatigue, headache, and in severe cases, neurological damage. The toxic effects vary depending on the dosage and duration of exposure; thus, handling this compound requires caution and appropriate safety measures .

The synthesis of lead chloride can be achieved through several methods:

  • Precipitation from Aqueous Solutions: This method involves mixing solutions containing lead ions (like lead(II) nitrate) with chloride sources (like sodium chloride or hydrochloric acid), resulting in the precipitation of lead chloride.
  • Direct Chlorination: Lead metal can be directly chlorinated using chlorine gas to produce lead chloride.
  • Thermal Decomposition: Heating certain lead compounds in the presence of chlorine can also yield lead chloride.

These methods highlight the compound's accessibility for laboratory synthesis and industrial applications.

Lead chloride has numerous applications across various fields:

  • Chemical Reagent: It serves as a precursor for other lead compounds and organometallic derivatives.
  • Optoelectronics: Used in synthesizing methyl ammonium lead iodide perovskite nanocrystals for photovoltaic applications.
  • Glass Production: Employed in making infrared transmitting glass and ornamental glass known as aurene glass.
  • Refining Processes: Acts as an intermediate in refining bismuth ores .

Lead chloride interacts with various ligands and ions in solution, forming complex ions such as:

  • With additional chloride ions:
    • PbCl2+2Cl[PbCl4]2\text{PbCl}_2+2\text{Cl}^-\rightarrow [\text{PbCl}_4]^{2-}

These interactions are significant for understanding its behavior in different chemical environments and its potential applications in coordination chemistry.

Several compounds share similarities with lead chloride, particularly within the group of metal halides. Here are some notable comparisons:

Compound NameChemical FormulaSolubility in WaterToxicity LevelCoordination Geometry
Lead(II) bromidePbBr₂ModerateHighSimilar to PbCl₂
Lead(II) iodidePbI₂LowHighSimilar coordination
Tin(II) chlorideSnCl₂SolubleModerateOctahedral coordination
Bismuth(III) chlorideBiCl₃SolubleModerateOctahedral coordination

Lead(II) chloride is unique due to its low solubility compared to other halides like tin(II) or bismuth(III), which are more soluble in water. Additionally, the coordination geometry of lead(II) differs slightly from that of tin(II) and bismuth(III), making it an interesting subject for further study within inorganic chemistry .

The study of lead chloride dates back to the early 19th century, with its mineral form, cotunnite, first identified in 1825 on Mount Vesuvius in Italy. Named after Domenico Cotugno, an Italian anatomist and physician, cotunnite’s discovery marked a critical milestone in understanding lead-based minerals. Early chemists recognized PbCl₂’s distinctive properties, such as its low solubility in water and its role in metallurgical processes. By the late 19th century, PbCl₂ became integral to battery technology, as researchers like François Laurent-Cely explored its use in early electrochemical cells.

The compound’s synthesis was further refined through precipitation reactions involving lead nitrate and hydrochloric acid, a method still employed in laboratories today. These historical developments laid the groundwork for PbCl₂’s modern applications, bridging gaps between mineralogy and industrial chemistry.

Significance in Chemistry and Materials Science

Lead chloride’s significance stems from its structural and chemical idiosyncrasies. In its solid state, PbCl₂ adopts an orthorhombic crystal structure, where each lead ion is coordinated by nine chloride ions in a tricapped triangular prism formation. This unusual coordination geometry, rare among metal halides, influences its reactivity and solubility. Notably, PbCl₂’s solubility product (Kₛₚ = 1.7×10⁻⁵ at 20°C) places it among the few water-insoluble chlorides, alongside silver chloride and mercury(I) chloride.

In materials science, PbCl₂ serves as a precursor for advanced ceramics, such as lead titanate (PbTiO₃) and barium lead titanate, which are critical for piezoelectric devices and infrared-transmitting glass. Its role in synthesizing aurene glass—a type of ornamental glass with iridescent properties—highlights its utility in decorative materials. Additionally, PbCl₂’s semiconductor properties make it valuable in solar cell electrodes and geophysical sensors.

Natural Occurrence and Minerals

PbCl₂ occurs naturally as cotunnite, a mineral typically found in volcanic fumaroles and lead-rich ore deposits. Cotunnite’s formation is associated with the oxidation of primary lead minerals like galena (PbS) in arid, evaporative environments. Its crystals, often appearing as white or greenish orthorhombic prisms, are documented in localities such as:

  • Mount Vesuvius, Italy: The type locality for cotunnite, where it forms in volcanic exhalations.
  • Tolbachik Volcano, Russia: Known for cotunnite coexisting with rare minerals like ponomarevite and native gold.
  • Tarapacá, Chile: Hosts cotunnite in association with cerussite and anglesite.

The mineral’s density (5.3–5.8 g/cm³) and Mohs hardness (1.5–2) reflect its soft, dense nature, making it a subject of interest in mineralogical studies.

Molecular Structure and Geometry

Bond Properties and Molecular Coordination

Lead chloride exhibits distinct structural characteristics depending on its physical state [2]. In the gas phase, lead chloride molecules adopt a bent molecular geometry with the chlorine-lead-chlorine bond angle measuring 98 degrees [2] [5] [6]. The lead-chlorine bond distance in gaseous lead chloride is 2.44 Å, indicating covalent character in the bonding [2] [5] [6].

The solid-state structure of lead chloride demonstrates significantly different coordination properties compared to its gaseous form [2]. In crystalline lead chloride, each lead ion is coordinated by nine chloride ions arranged in a tricapped triangular prism formation [2]. This coordination geometry consists of six chloride ions positioned at the vertices of a triangular prism, with three additional chloride ions located beyond the centers of each rectangular prism face [2].

The nine chloride ions surrounding the central lead atom are not equidistant, creating a distorted coordination environment [2]. Seven chloride ions are positioned at distances ranging from 280 to 309 picometers from the lead center, while two chloride ions are located at greater distances of approximately 370 picometers [2]. This asymmetric distribution contributes to the unique structural properties of the cotunnite crystal structure [2].

PropertyValueReference
Gas Phase Pb-Cl Bond Distance2.44 Å [2] [5] [6]
Gas Phase Cl-Pb-Cl Bond Angle98° [2] [5] [6]
Solid State Coordination Number (Pb²⁺)9 [2]
Pb-Cl Distance Range (Solid)280-309 pm (7 bonds), 370 pm (2 bonds) [2]
Molecular Geometry (Gas Phase)Bent [2] [6]

Crystal Structure Classification

Lead chloride crystallizes in the orthorhombic crystal system and belongs to the cotunnite structure type [2] [13] [27]. The compound naturally occurs as the mineral cotunnite, which serves as the prototype for this particular crystal structure classification [1] [2] [27]. The cotunnite structure is characterized by its layered arrangement and represents one of the fundamental structure types for compounds with the general formula AX₂ [2] [26] [27].

The crystal structure classification places lead chloride in the space group Pnam, which corresponds to space group number 62 in the International Tables for Crystallography [13] [27]. This space group designation indicates the specific symmetry operations present in the crystal lattice, including the presence of a mirror plane perpendicular to the a-axis and a glide plane perpendicular to the c-axis [13] [27].

The structural framework of lead chloride consists of interconnected coordination polyhedra where lead ions occupy tricapped triangular prismatic sites [2]. These coordination polyhedra share edges and faces to create a three-dimensional network that stabilizes the overall crystal structure [2] [26]. The layered nature of the cotunnite structure contributes to the anisotropic properties observed in lead chloride crystals [26] [27].

ClassificationDescriptionReference
Crystal SystemOrthorhombic [2] [13] [27]
Space GroupPnam (No. 62) [13] [27]
Structure TypeCotunnite structure [2] [27]
Coordination Polyhedron (Pb²⁺)Tricapped triangular prism [2]
Coordination Number (Pb²⁺)9 [2]
Mineral NameCotunnite [1] [2] [27]
Structural FeaturesLayered structure with Pb²⁺ coordinated by nine Cl⁻ ions [2] [26] [27]

Crystallographic Data and Parameters

The crystallographic parameters of lead chloride provide detailed information about the atomic arrangement within the crystal lattice [13] [27]. The unit cell of lead chloride contains four formula units, designated as Z = 4, which indicates the number of PbCl₂ molecules present in each unit cell [13] [27]. The orthorhombic unit cell is defined by three distinct lattice parameters that reflect the non-cubic symmetry of the crystal structure [13] [27].

The unit cell parameter a measures 7.622 Å, parameter b extends to 9.045 Å, and parameter c spans 4.535 Å [13] [27]. These dimensions result in a unit cell volume of 312.6 cubic Å [13] [27]. The axial ratios for lead chloride are expressed as a:b:c = 0.8427:1:0.5013, which quantifies the relative proportions of the unit cell edges [27].

The crystallographic data reveals the anisotropic nature of the lead chloride crystal structure [26] [27]. The significantly different values of the three lattice parameters indicate that the crystal properties vary depending on the crystallographic direction [26]. This anisotropy is particularly evident in the c-axis, which is substantially shorter than both the a and b axes [27].

Under high-pressure conditions, lead chloride undergoes structural phase transitions that alter these crystallographic parameters [26]. Research has demonstrated that the cotunnite structure transforms to a Co₂Si-type structure at pressures between 17 and 35 gigapascals, accompanied by anisotropic compression along different crystallographic axes [26].

ParameterValueReference
Space GroupPnam (No. 62) [13] [27]
Unit Cell Parameter a7.622 Å [13] [27]
Unit Cell Parameter b9.045 Å [13] [27]
Unit Cell Parameter c4.535 Å [13] [27]
Unit Cell Volume312.6 ų [13] [27]
Z (Formula Units per Unit Cell)4 [13] [27]
Axial Ratiosa:b:c = 0.8427:1:0.5013 [27]

Physical Properties

Appearance and Organoleptic Properties

Lead chloride presents as a white crystalline solid under standard ambient conditions [10] [14] [15]. The compound exhibits a characteristic white to off-white coloration that distinguishes it from other lead-containing compounds [14] [15]. The crystalline nature of lead chloride is readily apparent through its well-defined crystal habit and lustrous appearance [10] [14].

The material demonstrates adamantine luster, which contributes to its distinctive optical appearance [27]. Lead chloride crystals typically form acicular or needle-like morphologies, though massive granular forms are also commonly observed [27]. The compound is odorless, making it distinguishable from other halide compounds that may possess characteristic odors [14] [15].

Lead chloride exhibits perfect cleavage along the {001} crystallographic plane, which influences its fracture behavior and crystal handling properties [27]. The fracture pattern is described as conchoidal to uneven, producing small fragments with curved surfaces characteristic of brittle materials [27]. The hardness of lead chloride ranges from 1.5 to 2 on the Mohs scale, placing it in the same range as talc and gypsum [27].

The compound demonstrates transparency to translucency depending on crystal quality and thickness [27]. High-quality crystals of lead chloride can exhibit remarkable optical clarity, while polycrystalline or impure samples may appear more translucent [27]. The white streak produced by lead chloride when scratched against an unglazed ceramic surface serves as an additional identifying characteristic [27].

Density, Melting Point, and Boiling Point

The density of lead chloride at 25 degrees Celsius is 5.85 grams per cubic centimeter, reflecting the high atomic mass of lead in the compound [14] [15]. This relatively high density distinguishes lead chloride from many other chloride salts and contributes to its handling characteristics in laboratory and industrial applications [14] [15]. The calculated density based on crystallographic data yields a value of 5.91 grams per cubic centimeter, which shows excellent agreement with experimental measurements [27].

Lead chloride exhibits a melting point of 501 degrees Celsius, indicating significant thermal stability under normal atmospheric conditions [11] [14] [15]. This melting temperature places lead chloride in the category of refractory materials that require substantial thermal energy for phase transitions [11] [14] [15]. The relatively high melting point is attributed to the ionic character of the lead-chlorine bonds in the solid state and the stability of the cotunnite crystal structure [11] [14].

The boiling point of lead chloride occurs at 950 degrees Celsius under standard atmospheric pressure [11] [14] [15]. The large temperature difference between the melting and boiling points indicates a stable liquid phase exists over a considerable temperature range [11] [14] [15]. The vapor pressure of lead chloride remains relatively low at temperatures below the boiling point, with a reported vapor pressure of 1 millimeter of mercury at 547 degrees Celsius [15].

PropertyValueReference
Molecular Weight278.10 g/mol [4] [11] [14]
AppearanceWhite crystalline solid [10] [14] [15]
ColorWhite to off-white [14] [15]
Melting Point501°C [11] [14] [15]
Boiling Point950°C [11] [14] [15]
Density (25°C)5.85 g/cm³ [14] [15]
Crystal SystemOrthorhombic [2] [13]
Crystal StructureCotunnite structure [2] [27]
Solubility in Water (20°C)0.99 g/100 mL [6]
Solubility Product (Ksp)1.7 × 10⁻⁵ at 20°C [2]

Solubility in Various Solvents

Lead chloride demonstrates limited solubility in water, with a solubility of 0.99 grams per 100 milliliters at 20 degrees Celsius [6] [15]. This sparingly soluble nature classifies lead chloride among the few water-insoluble chloride compounds, along with silver chloride, copper(I) chloride, mercury(I) chloride, and thallium(I) chloride [2]. The solubility product constant (Ksp) for lead chloride in water at 20 degrees Celsius is 1.7 × 10⁻⁵, quantifying its equilibrium dissolution behavior [2].

The solubility of lead chloride in water exhibits temperature dependence, with increased solubility observed in hot water compared to cold water [15]. This positive temperature coefficient of solubility is typical for many ionic compounds and can be attributed to the increased kinetic energy available for breaking ionic bonds at elevated temperatures [15]. The enhanced solubility in hot water has practical implications for purification and recrystallization procedures [15].

Lead chloride shows insolubility in common organic solvents such as ethanol and acetone [15]. However, the compound demonstrates slight solubility in methanol and aliphatic hydrocarbons [15]. This selective solubility pattern reflects the polar nature of the lead-chlorine ionic bonds, which favor interaction with polar solvents over nonpolar organic media [15].

The solubility of lead chloride increases significantly in solutions containing additional chloride ions [2] [15]. This enhanced solubility results from the formation of soluble complex ions such as [PbCl₃]⁻ and [PbCl₄]²⁻, which break up the polymeric framework of solid lead chloride [2]. Concentrated hydrochloric acid readily dissolves lead chloride through this complexation mechanism [6] [15].

Lead chloride exhibits notable solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [28]. These solvents are commonly employed in crystal growth procedures for lead chloride and related compounds [28]. The compound also demonstrates solubility in aqueous solutions of ammonium chloride and alkali hydroxides through ion exchange and complexation reactions [15].

SolventSolubilityReference
Water (cold, 20°C)0.99 g/100 mL [6] [15]
Water (hot, 100°C)Increased solubility [15]
EthanolInsoluble [15]
MethanolSlightly soluble [15]
AcetoneInsoluble [15]
Dimethylformamide (DMF)Soluble [28]
Dimethyl sulfoxide (DMSO)Soluble [28]
Concentrated HClSoluble [6] [15]
Aqueous NH₄Cl solutionSoluble [15]
Alkali hydroxide solutionsSoluble [15]
Aliphatic hydrocarbonsSlightly soluble [15]

Thermodynamic Properties

The thermodynamic properties of lead chloride provide fundamental information about its energetic stability and phase behavior [29] [30] [34]. The standard enthalpy of formation for lead chloride is approximately -359.4 kilojoules per mole, indicating that the compound is thermodynamically stable relative to its constituent elements [29] [30] [34]. This negative enthalpy of formation demonstrates that energy is released when lead chloride forms from elemental lead and chlorine gas [29] [30].

The standard entropy of lead chloride at 298.15 Kelvin is approximately 136 joules per mole per Kelvin [29] [30] [34]. This entropy value reflects the degree of disorder in the crystalline state and contributes to the overall thermodynamic stability of the compound [29] [30]. The relatively high entropy value is consistent with the complex coordination environment of lead ions in the cotunnite structure [29] [30].

The Gibbs free energy of formation for lead chloride is approximately -314.1 kilojoules per mole at standard conditions [29] [30] [34]. This negative free energy value confirms the thermodynamic favorability of lead chloride formation under standard temperature and pressure conditions [29] [30]. The relationship between enthalpy, entropy, and free energy follows the fundamental thermodynamic equation ΔG = ΔH - TΔS [30].

Experimental studies of lead chloride dissolution equilibria have provided insights into temperature-dependent thermodynamic parameters [30]. Research involving solubility measurements at different temperatures has yielded enthalpy changes of approximately 20.8 kilojoules per mole for the dissolution process [30]. The entropy change for dissolution has been determined to be approximately -27.9 joules per mole per Kelvin, indicating decreased disorder upon dissolution [30].

PropertyValueReference
Standard Enthalpy of Formation (ΔH°f)~-359.4 kJ/mol [29] [30] [34]
Standard Entropy (S°)~136 J/(mol·K) [29] [30] [34]
Gibbs Free Energy of Formation (ΔG°f)~-314.1 kJ/mol [29] [30] [34]
Heat Capacity (Cp)Not fully reported [29]
Enthalpy Change of FusionNot fully reported [29] [34]
Entropy Change of FusionNot fully reported [29] [30]

Optical and Electrical Properties

Refractive Index and Optical Transparency

Lead chloride demonstrates significant optical transparency across the visible and infrared spectral regions [16] [21]. The compound exhibits optical clarity that makes it suitable for various optical applications, particularly in infrared optics and specialty glass manufacturing [16] [21]. The transparency of lead chloride spans from the visible region into the infrared, with specific transparency ranges extending up to 4710 nanometers in some glass compositions containing lead chloride [23].

The refractive index of lead chloride varies considerably depending on the measurement conditions and sample preparation methods [16] [21]. Research has reported refractive index values ranging from 0.6 to 2.9 for different samples and measurement configurations [16] [21]. The higher refractive index values, particularly those exceeding 2.0, indicate that lead chloride possesses significant optical density and light-bending capability [21].

The biaxial optical character of lead chloride crystals results in direction-dependent refractive indices [27]. Crystallographic measurements have determined the principal refractive indices as α = 2.199, β = 2.217, and γ = 2.26, with a birefringence of 0.0610 [27]. The calculated optical angle 2V is 68 degrees, while experimental measurements yield a value of 67.2 degrees [27].

Lead chloride demonstrates excellent optical properties for protective coating applications due to its high refractive index and transparency characteristics [21]. The material shows reduced transparency at shorter wavelengths, with transparency decreasing from 100% to approximately 40% with increasing photon energy [21]. This wavelength-dependent transparency behavior is typical for wide band gap materials and reflects the electronic structure of the compound [21].

Electrical Conductivity Behavior

Lead chloride exhibits poor electrical conductivity at room temperature, classifying it as an electrical insulator under normal conditions [20] [22]. The compound demonstrates low ionic conductivity due to the strong ionic bonding between lead and chloride ions in the crystal lattice [20] [22]. The electrical behavior of lead chloride is characteristic of wide band gap semiconductors that lack sufficient thermal energy for charge carrier generation at ambient temperatures [20] [22].

The electrical conductivity of lead chloride shows temperature dependence, with increasing conductivity observed at elevated temperatures [22]. Research on lead chloride-containing glass systems has revealed activation energies for electrical conduction ranging from 0.68 to 0.97 electron volts [22]. These activation energies represent the energy required to promote charge carriers across the band gap or to enable ionic conduction through the crystal lattice [22].

The dielectric properties of lead chloride contribute to its electrical behavior and optical characteristics [22] [33]. The dielectric constant of lead chloride at 20 degrees Celsius is 2.78, indicating moderate polarizability under applied electric fields [33]. This relatively low dielectric constant is consistent with the wide band gap nature of the compound and its insulating properties [33].

Lead chloride demonstrates pressure-dependent electrical properties, with band gap modifications occurring under high-pressure conditions [26]. Studies have shown that the electrical characteristics of lead chloride change significantly during pressure-induced phase transitions from the cotunnite structure to higher-pressure polymorphs [26]. These structural changes affect the electronic band structure and consequently influence the electrical conductivity behavior [26].

PropertyValueReference
Electrical ConductivityLow (poor conductor) [20] [22]
Band Gap TypeWide band gap semiconductor [16] [20] [21]
Band Gap Energy3.2 - 4.3 eV [16] [21]
Dielectric Constant2.78 at 20°C [33]
Electrical BehaviorInsulator at room temperature [20] [22]

Band Gap Characteristics

Lead chloride possesses a wide band gap that places it in the category of semiconductor materials with significant optical transparency [16] [20] [21]. The band gap energy of lead chloride ranges from 3.2 to 4.3 electron volts, depending on the sample preparation method, purity, and measurement conditions [16] [21]. This wide band gap is responsible for the optical transparency of lead chloride in the visible region and contributes to its insulating electrical properties [16] [21].

The electronic band structure of lead chloride consists of valence bands formed primarily by chlorine 3p orbitals and conduction bands derived from lead 6p orbitals [20] [24]. The wide separation between these bands results in the large band gap energy that characterizes the compound [20] [24]. The band gap of lead chloride makes it suitable for applications in optoelectronics and wide band gap semiconductor devices [16] [20].

Research on lead chloride and related compounds has demonstrated that the band gap can be modified through structural changes and external conditions [24] [26]. High-pressure studies have shown that the band gap of lead chloride decreases with increasing pressure due to structural phase transitions and changes in interatomic distances [26]. These pressure-induced modifications provide insights into the relationship between crystal structure and electronic properties [26].

The photoluminescence properties of lead chloride reveal additional information about its electronic structure and band gap characteristics [24]. Studies have observed broadband emission with Stokes shifts that indicate the presence of self-trapped excitons and defect states within the band gap [24]. The emission characteristics change with temperature, providing evidence for multiple electronic states and energy transfer processes [24].

Hydrogen Bond Acceptor Count

2

Exact Mass

277.91436 g/mol

Monoisotopic Mass

277.91436 g/mol

Heavy Atom Count

3

Wikipedia

Cotunnite

Dates

Modify: 2024-08-10

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